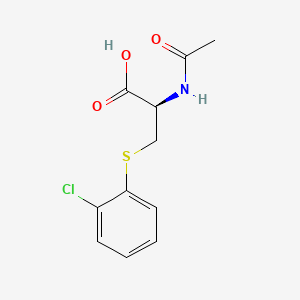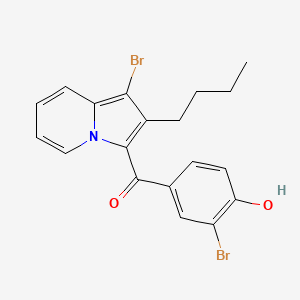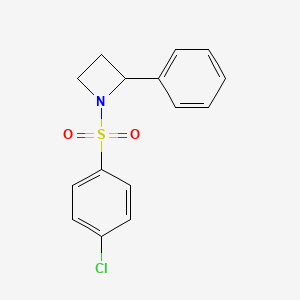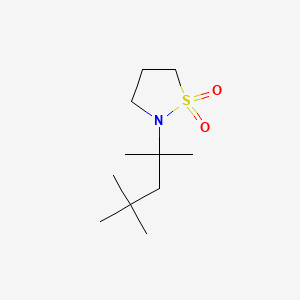
Pyridine, 2-((m-iodobenzyl)(2-(diethylamino)ethyl)amino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridine, 2-((m-iodobenzyl)(2-(diethylamino)ethyl)amino)- is a complex organic compound that belongs to the class of pyridine derivatives Pyridine itself is a six-membered heterocyclic ring consisting of five carbon atoms and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyridine derivatives often involves multi-step organic reactions. For Pyridine, 2-((m-iodobenzyl)(2-(diethylamino)ethyl)amino)-, a common synthetic route might include:
Formation of the Pyridine Ring: This can be achieved through methods such as the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Introduction of the Iodobenzyl Group: This step typically involves electrophilic aromatic substitution reactions where an iodinated benzyl halide reacts with the pyridine ring.
Attachment of the Diethylaminoethyl Group: This can be done through nucleophilic substitution reactions where a diethylaminoethyl halide reacts with the intermediate compound.
Industrial Production Methods
Industrial production of pyridine derivatives often employs catalytic processes to enhance yield and selectivity. For instance, the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be effective in introducing various substituents onto the pyridine ring .
Chemical Reactions Analysis
Types of Reactions
Oxidation: Pyridine derivatives can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halides and organometallic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halides (e.g., iodobenzyl halide) and organometallic reagents (e.g., Grignard reagents).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce dihydropyridines.
Scientific Research Applications
Pyridine, 2-((m-iodobenzyl)(2-(diethylamino)ethyl)amino)- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique physical properties.
Mechanism of Action
The mechanism of action of pyridine derivatives often involves interactions with specific molecular targets, such as enzymes or receptors. The presence of the iodinated benzyl group and the diethylaminoethyl group can enhance the compound’s ability to bind to these targets, potentially leading to biological effects such as enzyme inhibition or receptor modulation .
Comparison with Similar Compounds
Similar Compounds
α-Picoline: A methyl-substituted pyridine.
β-Picoline: Another methyl-substituted pyridine with different substitution patterns.
2,6-Lutidine: A dimethyl-substituted pyridine.
Uniqueness
The iodinated benzyl group, in particular, can participate in unique substitution reactions, while the diethylaminoethyl group can enhance solubility and biological activity .
Properties
CAS No. |
74037-52-8 |
|---|---|
Molecular Formula |
C18H24IN3 |
Molecular Weight |
409.3 g/mol |
IUPAC Name |
N,N-diethyl-N'-[(3-iodophenyl)methyl]-N'-pyridin-2-ylethane-1,2-diamine |
InChI |
InChI=1S/C18H24IN3/c1-3-21(4-2)12-13-22(18-10-5-6-11-20-18)15-16-8-7-9-17(19)14-16/h5-11,14H,3-4,12-13,15H2,1-2H3 |
InChI Key |
GYMFGVMTXNOJDF-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCN(CC1=CC(=CC=C1)I)C2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[2-(Morpholin-2-yl)ethyl]cyclohexanecarboximidamide](/img/structure/B14436902.png)



![7-Borabicyclo[4.1.0]hepta-2,4-dien-7-yl](/img/structure/B14436924.png)


![5-Bromo-6-{[2-(methylamino)phenyl]sulfanyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14436946.png)





![2-[(Dodecylamino)methyl]phenol](/img/structure/B14436988.png)
